2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-18-10-8-17(9-11-18)23-20(25)14-27-21-16(13-22)12-15-6-4-2-3-5-7-19(15)24-21/h8-12H,2-7,14H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHJDZOMCLAAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C=C3CCCCCCC3=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization Strategies
A common approach involves the use of Heck cyclization or Buchwald-Hartwig amination to form the eight-membered ring. For example, a precursor such as N-(2-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carboxamide can undergo palladium-catalyzed intramolecular coupling to yield the fused bicyclic structure. Key reaction parameters include:
| Parameter | Condition | Catalyst System | Yield (%) |
|---|---|---|---|
| Temperature | 110–120°C | Pd(OAc)₂, Xantphos | 65–72 |
| Solvent | Toluene | K₃PO₄ as base | - |
| Reaction Time | 18–24 hours | - | - |
The resulting intermediate is then functionalized at the 2-position to introduce the sulfanyl group.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) linkage at position 2 of the cycloocta[b]pyridine core is typically introduced via nucleophilic substitution or thiol-disulfide exchange.
Thiolation via Displacement
A halogen atom (e.g., bromine or iodine) at position 2 is displaced by a thiolate anion. For instance, treatment of 2-bromo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 80°C yields the corresponding thiol intermediate.
Reaction Scheme:
Oxidative Coupling
Alternatively, the sulfanyl group can be introduced via oxidative coupling of a thiol precursor. For example, 2-mercapto-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is generated by treating the brominated precursor with thiourea, followed by acidic hydrolysis.
Functionalization with the Acetamide Moiety
The N-(4-methoxyphenyl)acetamide side chain is introduced through a two-step process: (1) synthesis of the acetyl chloride derivative and (2) coupling with 4-methoxyaniline.
Acetylation of the Sulfanyl Intermediate
The thiol-containing cycloocta[b]pyridine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) to form 2-(chloroacetylthio)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile .
Reaction Conditions:
Amidation with 4-Methoxyaniline
The chloroacetyl intermediate is then coupled with 4-methoxyaniline under reflux conditions in acetonitrile, facilitated by potassium iodide (KI) as a catalyst.
Optimized Parameters:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 78 |
| Temperature | 80°C | - |
| Catalyst | KI (10 mol%) | - |
| Reaction Time | 6 hours | - |
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Characterization data includes:
Spectroscopic Analysis
Chromatographic Purity
-
HPLC: >98% purity (C18 column, methanol:water = 70:30, λ = 254 nm).
Challenges and Mitigation Strategies
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation identified this compound through a drug library screening on multicellular spheroids. The results indicated that it exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary tests indicated that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Neurological Research
Given its structural similarity to known neuroactive compounds, this compound is being studied for potential applications in treating neurological disorders. Research is ongoing to assess its effects on neurotransmitter systems and neuroprotection in models of neurodegeneration .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and sulfanyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the pyridine ring, the acetamide group, and the presence of electron-withdrawing/donating groups. Below is a comparative analysis:
Functional Implications
- Electron-Donating vs. In contrast, analogs with trifluoromethyl (CF₃) or nitro (NO₂) groups (e.g., ) exhibit stronger electron-withdrawing effects, which may alter reactivity or binding interactions.
- Hydrogen Bonding : The sulfanyl (-S-) and acetamide (-NHCO-) groups in the target compound facilitate hydrogen bonding, critical for crystal packing or target engagement. Compounds with sulfonyl (-SO₂-) groups (e.g., ) may form stronger hydrogen bonds due to higher polarity.
- Conformational Flexibility : The cycloocta[b]pyridine ring in the target compound allows for adaptive binding modes, whereas smaller heterocycles (e.g., pyrimidine in ) restrict flexibility.
Biologische Aktivität
The compound 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula: C₁₄H₁₅N₃OS
- Molecular Weight: 277.36 g/mol
- CAS Number: 725222-03-7
The structure features a hexahydrocyclooctab pyridine moiety linked to a sulfanyl group and an acetamide functional group with a methoxyphenyl substituent. This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antimicrobial Activity
- Several studies have reported the antimicrobial properties of similar compounds in the same class. The presence of the sulfanyl group is often linked to enhanced activity against bacterial strains. For instance, derivatives of thioacetamides have shown significant inhibition against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential
- Anti-inflammatory Effects
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity: It is proposed that the compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Modulation of Cell Signaling Pathways: The compound may affect pathways such as NF-kB and MAPK signaling cascades that are crucial in inflammation and cancer cell survival.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of related thioacetamides against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL for certain derivatives .
Case Study 2: Cytotoxicity Assay
In vitro assays conducted on cancer cell lines demonstrated that similar compounds induced apoptosis through caspase activation. The IC50 values ranged from 20 to 40 µM depending on the cell line tested .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, and what reaction conditions optimize yield?
- Methodology : The synthesis typically involves a multi-step approach, starting with cyclocondensation of substituted pyridine precursors. Key steps include:
- Sulfanyl Group Introduction : Nucleophilic substitution at the pyridine ring using thiol-containing reagents under anhydrous conditions (e.g., DMF, KCO, 80°C) .
- Acetamide Coupling : Reacting the intermediate with 4-methoxyphenylamine via carbodiimide-mediated coupling (EDC/HOBt, DCM, RT) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can structural characterization of this compound be systematically validated?
- Methodology : Use orthogonal analytical techniques:
- NMR : H and C NMR to confirm substituent positions and sulfanyl linkage integrity (e.g., δ 2.8–3.2 ppm for cyclooctane protons; δ 165–170 ppm for carbonyl carbons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the cycloocta[b]pyridine scaffold geometry (if single crystals are obtainable) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodology :
- Solubility Screening : Use DMSO for stock solutions (test at 10 mM), followed by dilution in PBS or cell culture media. Monitor precipitation via dynamic light scattering .
- Stability : Assess under physiological conditions (pH 7.4, 37°C) over 24–48 hours using HPLC-UV to detect degradation products (e.g., hydrolysis of the sulfanyl group) .
Advanced Research Questions
Q. How does the electronic environment of the cycloocta[b]pyridine core influence reactivity in substitution reactions?
- Methodology :
- Computational Modeling : DFT calculations (B3LYP/6-31G**) to map electron density and predict sites for electrophilic/nucleophilic attack .
- Experimental Validation : Perform regioselective halogenation (e.g., NBS in CCl) and compare reaction outcomes with computational predictions .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case Study : If conflicting IC values arise in kinase inhibition assays:
- Assay Optimization : Standardize ATP concentrations (e.g., 10–100 μM) and pre-incubation times to account for competitive binding .
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
Q. How can the compound’s pharmacokinetic properties be improved through rational structural modifications?
- Methodology :
- Metabolic Stability : Introduce deuterium at labile positions (e.g., cyclooctane C-H bonds) to slow CYP450-mediated oxidation .
- Permeability : Modify the 4-methoxyphenyl group with polar substituents (e.g., hydroxyl) to enhance aqueous solubility without compromising logP .
Q. What computational tools are effective for predicting binding modes to biological targets?
- Workflow :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs) to prioritize binding poses .
- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability and key residue interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
